methyl[2-(oxetan-2-yl)ethyl]amine
Description
Methyl[2-(oxetan-2-yl)ethyl]amine (IUPAC name: N-methyl-2-(oxetan-2-yl)ethanamine) is a secondary amine featuring an oxetane ring, a four-membered oxygen-containing heterocycle. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.18 g/mol (based on structural analogs in ). The compound combines an amine group with an oxetane moiety, a structural motif known for its high ring strain and unique physicochemical properties, which enhance reactivity and metabolic stability in pharmaceutical applications.
Properties
CAS No. |
2613385-59-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(oxetan-2-yl)ethyl]amine typically involves the preparation of oxetane derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of C–N bonds. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a series of reactions, including the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(oxetan-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include functionalized oxetane derivatives, which can be further utilized in various applications .
Scientific Research Applications
Methyl[2-(oxetan-2-yl)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl[2-(oxetan-2-yl)ethyl]amine with structurally related amines, focusing on molecular features, ring systems, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System/Substituents | Key Features/Applications | Source |
|---|---|---|---|---|---|
| This compound | C₆H₁₃NO | 115.18 | Oxetane (4-membered ring) + ethylamine | High ring strain; potential drug intermediate | Deduced |
| 2-[(2S)-Oxetan-2-yl]ethan-1-amine | C₅H₁₁NO | 101.15 | Oxetane + primary amine | Chiral building block for pharmaceuticals | |
| Methyl[2-(oxan-4-yl)ethyl]amine | C₈H₁₇NO | 143.23 | Oxane (6-membered ring) + ethylamine | Lower ring strain; solvent compatibility | |
| 2-(4-Methylphenyl)ethylamine | C₁₄H₂₁NO | 219.32 | Oxolane (5-membered) + aromatic substituent | Industrial research applications | |
| N-(2-Methoxyethyl)methylamine | C₄H₁₁NO | 89.14 | Linear ether-amine | Solvent/surfactant precursor | |
| (5-Chlorothiophen-2-ylmethyl)-methyl-amine | C₆H₈ClNS | 161.65 | Thiophene + methylamine | Specialty chemical for R&D |
Key Structural and Functional Comparisons
Ring Strain and Reactivity: The oxetane ring in this compound introduces significant ring strain (bond angles ~90°), enhancing its reactivity compared to larger rings like oxane (6-membered, bond angles ~109°) or oxolane (5-membered) . This strain may improve metabolic stability in drug candidates, as oxetanes resist enzymatic degradation better than linear ethers . In contrast, N-(2-Methoxyethyl)methylamine (linear ether-amine) lacks ring strain, resulting in lower reactivity and higher flexibility, making it suitable for non-polar solvent applications .
Halogenated analogs like (5-Chlorothiophen-2-ylmethyl)-methyl-amine exhibit altered electronic properties due to the electron-withdrawing chlorine atom, which may influence nucleophilicity and solubility .
Chirality and Stereochemistry :
- 2-[(2S)-oxetan-2-yl]ethan-1-amine (CAS 1438983-99-3) highlights the importance of stereochemistry in drug design, as chiral oxetanes are increasingly used to optimize pharmacokinetic profiles .
Thermodynamic Stability :
- Oxetane derivatives generally exhibit higher thermal stability than smaller strained rings (e.g., aziridines) but lower than oxolanes or oxanes. This balance makes them suitable for reactions requiring moderate conditions .
Research and Application Insights
- Pharmaceutical Relevance : Oxetane-containing amines are prioritized in medicinal chemistry due to their ability to improve drug solubility, bioavailability, and target engagement. For example, oxetane rings are incorporated into GLP-1 receptor activators (see ) and kinase inhibitors .
- Industrial Use : Linear analogs like N-(2-Methoxyethyl)methylamine are employed in polymer synthesis and surfactants, whereas halogenated derivatives serve as intermediates in agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
